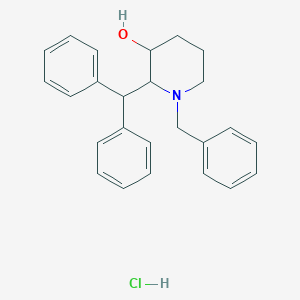
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as Diphenylmethylpiperidinol hydrochloride or DPH hydrochloride. It is a white crystalline powder with a molecular weight of 433.0 g/mol.
Mécanisme D'action
The exact mechanism of action of DPH hydrochloride is not fully understood. However, it is believed to exert its pharmacological effects by acting as an antagonist at histamine H1 receptors, as well as at other receptors such as muscarinic acetylcholine receptors and serotonin receptors. It is also thought to inhibit the reuptake of norepinephrine and serotonin.
Effets Biochimiques Et Physiologiques
DPH hydrochloride has been shown to produce a range of biochemical and physiological effects. It has been found to produce sedation, drowsiness, and reduced motor activity. It also has anticholinergic effects, which can lead to dry mouth, blurred vision, and urinary retention. Additionally, it has been found to have analgesic effects, which may be mediated by its action at opioid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
DPH hydrochloride has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its pharmacological effects are well-documented. However, there are also some limitations to its use. One major limitation is its potential for producing unwanted side effects, such as sedation and anticholinergic effects. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving DPH hydrochloride. One area of interest is its potential as a CNS depressant. Further studies are needed to fully elucidate its mechanism of action and to determine its potential for use in treating conditions such as anxiety and insomnia. Additionally, its potential as an analgesic warrants further investigation, particularly in light of the ongoing opioid epidemic. Other potential areas of research include its effects on cognition and memory, as well as its potential for use in treating addiction to other substances.
Méthodes De Synthèse
The synthesis of DPH hydrochloride involves the reaction of benzylmagnesium chloride with 3-piperidone, followed by reduction with sodium borohydride and subsequent reaction with benzhydryl chloride. The final product is obtained by crystallization of the hydrochloride salt.
Applications De Recherche Scientifique
DPH hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including analgesic, antitussive, and antihistaminic effects. Due to its ability to cross the blood-brain barrier, it has also been investigated for its potential as a central nervous system (CNS) depressant.
Propriétés
Numéro CAS |
19974-87-9 |
|---|---|
Nom du produit |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
Formule moléculaire |
C25H28ClNO |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
2-benzhydryl-1-benzylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C25H27NO.ClH/c27-23-17-10-18-26(19-20-11-4-1-5-12-20)25(23)24(21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-9,11-16,23-25,27H,10,17-19H2;1H |
Clé InChI |
ZBZQYPUHSMMZHO-UHFFFAOYSA-N |
SMILES |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
SMILES canonique |
C1CC(C(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Synonymes |
3-Piperidinol, 1-benzyl-2-(diphenylmethyl)-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
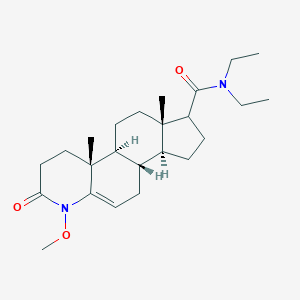

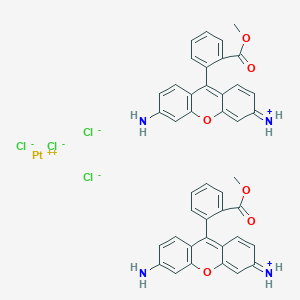

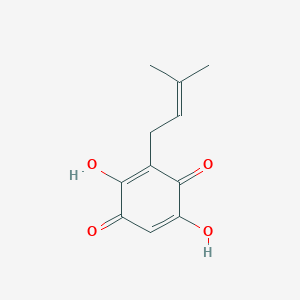

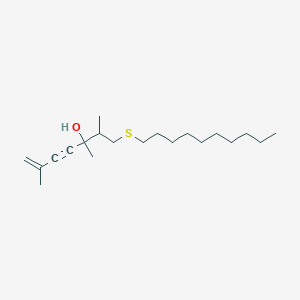
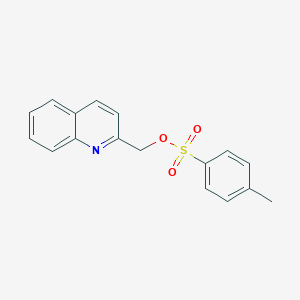
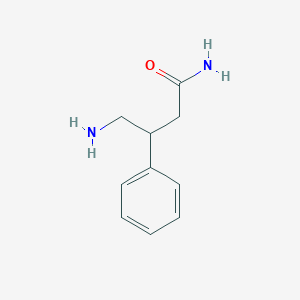
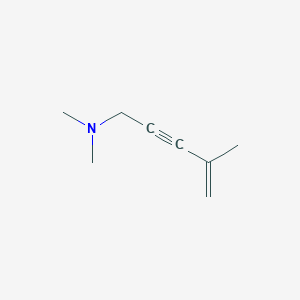
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)
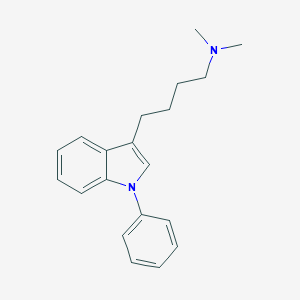
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)